Iron(IV)
Description
Contextualizing High-Valent Iron Species in Chemical Reactivity
High-valent iron species, especially iron(IV)-oxo complexes, are potent oxidizing agents implicated as key intermediates in the catalytic cycles of numerous iron-containing enzymes. nih.govnsf.gov In nature, these species are essential for a variety of challenging oxidation reactions, including the functionalization of inert C-H bonds, epoxidation of olefins, and water oxidation. nsf.govacs.orgpnas.org The ferryl species, formally [Fe(IV)=O]²⁺, is a discriminatory oxidant, capable of abstracting hydrogen atoms from weak X-H bonds. researchgate.net This reactivity is fundamental to the function of both heme enzymes, like cytochrome P450, and non-heme iron enzymes. nih.govresearchgate.netnih.gov
The reactivity of these complexes is intricately linked to their electronic structure. pnas.org Ferryl complexes can exist in different spin states, primarily intermediate-spin (S=1) and high-spin (S=2) states, and the reactivity can be dependent on these states. acs.orgpnas.org For instance, computational studies suggest that the high-spin (S=2) state of iron(IV)-oxo compounds can have lower activation barriers for C-H activation compared to the intermediate-spin (S=1) state. acs.org The ligand environment surrounding the iron center plays a critical role in tuning these properties, influencing the stability, redox potential, and subsequent reactivity of the iron(IV) species. acs.orgnih.govacs.org The embedding of an equatorial sulfur ligand, for example, has been shown to enhance electron transfer processes and promote hydride transfer in C-H abstraction reactions at higher rates than complexes without sulfur coordination. acs.org This ability to modulate reactivity through ligand design is a cornerstone of modern bioinorganic and catalytic chemistry, driving the synthesis of model complexes that mimic the function of metalloenzymes. acs.org
Evolution of Research Perspectives on Iron(IV)
The concept of iron(IV) as a reactive intermediate has a long history, with early evidence suggesting its formation in systems like the Fenton reagent (ferrous ion and hydrogen peroxide). researchgate.net These initial hypotheses were based on observations of regioselectivity and stereospecificity in hydroxylation reactions that could not be explained by the action of freely diffusing hydroxyl radicals. researchgate.net However, for decades, high-valent non-heme iron-oxo intermediates were only proposed, lacking direct characterization. nih.govacs.org
A significant breakthrough came with the development of advanced spectroscopic techniques and methods for trapping highly reactive intermediates at low temperatures. nih.gov The first direct characterization of non-heme Fe(IV)-oxo enzymatic intermediates occurred in studies of α-ketoglutarate-dependent oxygenases. nih.govacs.org These studies confirmed the role of Fe(IV)-oxo species as the C-H bond-cleaving complex in these enzymes. nih.govacs.org The interplay between studies on biological systems and the synthesis of model compounds has been crucial. nih.gov Synthetic oxoiron(IV) porphyrin cation radical species, which model the active species in cytochrome P450 (Compound I), were successfully formed at low temperatures and shown to possess the necessary reactivity to transfer oxygen atoms to substrates. nih.gov This progress has allowed for detailed mechanistic investigations, establishing the "oxygen rebound" mechanism as a common pathway for hydrocarbon oxygenation by both heme and non-heme iron enzymes. researchgate.net More recently, research has expanded to include other iron(IV) species beyond the oxo- and hydroxo- variants, such as highly reactive iron(IV)-nitrido, -imido, and -alkyl complexes, further broadening the known chemistry of this oxidation state. rsc.orgacs.orgmanchester.ac.uk
Scope and Significance within Contemporary Inorganic and Bioinorganic Chemistry
Iron(IV) chemistry is a vibrant and rapidly expanding area within inorganic and bioinorganic chemistry. numberanalytics.comacs.orgnumberanalytics.comprinceton.edu A primary focus is its central role in biological systems. numberanalytics.com Iron is an essential element for life, and its function in enzymes that catalyze oxidation is critical. numberanalytics.comwikipedia.org Researchers are dedicated to understanding the mechanisms of these metalloenzymes by studying both the native systems and synthetic analogues that model their active sites. nih.govnih.gov The characterization of transient iron(IV) intermediates in enzymes like TauD, P4H, and CytC3 provides invaluable insight into how nature performs difficult chemical transformations such as hydroxylation and halogenation. nih.govacs.org
In synthetic inorganic chemistry, the focus is on harnessing the reactivity of iron(IV) complexes for catalysis. acs.org Driven by the desire to use earth-abundant, non-toxic metals, iron-based catalysts have emerged as a promising alternative to those based on precious metals like rhodium and palladium. acs.orguni-hannover.de A major goal is the development of catalysts for C-H bond activation, a process that allows for the direct functionalization of hydrocarbons into more valuable products. acs.orgchembites.orgresearchgate.net The design of new ligand scaffolds that can stabilize and tune the reactivity of iron(IV) centers is a key strategy. acs.orgnih.gov For example, creating highly stable high-spin (S=2) iron(IV)-oxo complexes allows for a more thorough investigation of their intrinsic reactivity profiles. acs.org The study of iron(IV) complexes with different functionalities, such as nitrido and carbene ligands, opens pathways for novel C-N and C-C bond-forming reactions. acs.org This research not only expands fundamental chemical knowledge but also paves the way for more sustainable and efficient chemical synthesis.
Data Tables
Table 1: Selected Mössbauer Spectroscopy Parameters for Iron(IV) Complexes
Mössbauer spectroscopy is a key technique for characterizing the oxidation and spin state of iron centers. nii.ac.jpwikipedia.orgcarleton.edu The isomer shift (δ) and quadrupole splitting (ΔE_Q) are particularly diagnostic for the Fe(IV) state. nii.ac.jp
| Compound/Intermediate | Ligand System | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔE_Q) (mm/s) | Spin State (S) | Reference |
| J (TauD intermediate) | 2-His-1-carboxylate | 0.30 | -0.88 | 2 | nih.gov |
| (tmc)Fe=O)₂ | Tetramethylcyclam (TMC) | 0.19 | 1.38 | 1 | nih.gov |
| 3-Ph | tris(N-tert-butyldimethylsilyl-2-amidoethyl)amine | -0.21 | 3.27 | - | researchgate.net |
| HPC-II | Heme (tyrosinate ligand) | 0.02 | 2.28 | - | nih.gov |
| Fe(diethyldithiocarbamate)₃(BF₄) | Dithiocarbamate | - | - | 1 | aip.org |
This table is interactive. Click on headers to sort.
Table 2: Comparative Reactivity of Iron(IV) Species
The reactivity of iron(IV) complexes varies significantly with the nature of the ligands bound to the iron center. This table compares the reactivity of different iron(IV) species in hydrogen atom transfer (HAT) and other reactions.
| Iron(IV) Complex | Reacting Partner(s) | Reaction Type | Key Finding | Reference(s) |
| [Fe(IV)(β-BPMCN)(O)(X)]²⁺ | Substrates with weak C-H/O-H bonds | HAT | Fe(IV)=O is >100-fold more reactive than Fe(IV)-OH. | nih.gov |
| PhB(MesIm)₃Fe≡N | 1,3- and 1,4-cyclohexadiene | Cycloaddition / HAT | Reacts with 1,3-CHD via cycloaddition and with 1,4-CHD via initial HAT. | acs.orgnih.govnih.gov |
| [(TPA)FeO]²⁺ Adducts | 1-methylcyclohexene | HAT | Reactivity is fine-tuned by an additional cis-ligand; a more strongly bound ligand leads to a more reactive complex. | nih.gov |
| Sulfur-ligated Fe(IV)-oxo | Dihydroanthracene | Hydride Transfer | Equatorial sulfur ligand enhances reactivity and changes the mechanism from HAT to hydride transfer. | acs.org |
| Iron(IV)-imido complex | Various substrates | HAT / N-atom transfer | Shows sluggish reactivity compared to its analogous iron(IV)-oxo species. | manchester.ac.uk |
This table is interactive. Click on headers to sort.
Structure
2D Structure
Properties
CAS No. |
14127-53-8 |
|---|---|
Molecular Formula |
Fe+4 |
Molecular Weight |
55.84 g/mol |
IUPAC Name |
iron(4+) |
InChI |
InChI=1S/Fe/q+4 |
InChI Key |
SGGMZBKLQLBBLK-UHFFFAOYSA-N |
SMILES |
[Fe+4] |
Canonical SMILES |
[Fe+4] |
Other CAS No. |
14127-53-8 |
Synonyms |
Fe(4+) ferryl ion ferryl iron iron (4+) ion iron(IV) |
Origin of Product |
United States |
Methodologies for the Synthesis of Iron Iv Complexes
Chemical Oxidation Routes for Iron(IV) Generation
Chemical oxidation is a prevalent strategy for accessing iron(IV) species, typically involving the oxidation of a more stable iron(II) or iron(III) precursor. The choice of oxidant is critical and can significantly influence the nature and reactivity of the resulting iron(IV) complex.
Use of Peroxides and Peroxyacids
Oxygen-atom donors are commonly employed to generate iron(IV)-oxo species. Iodosobenzene (PhIO) is a frequently used oxidant for the chemical synthesis of model iron(IV)-oxo compounds. nih.govacs.org For instance, the iron(IV)-oxo complex [FeIV(O)(MePy2tacn)]2+ can be produced by the direct oxidation of its iron(II) precursor, [FeII(MePy2tacn)(solvent)]2+, with excess PhIO in acetonitrile (B52724) (CH3CN). nih.govsemanticscholar.org Similarly, oxoiron(IV) species can be prepared by oxidizing ferrous complexes with iodosobenzene, following the general reaction: (mac)FeL2 + OIPh → (mac)Fe=O(L) + IPh + L, where 'mac' represents a tetradentate macrocyclic ligand. wikipedia.org
Hydrogen peroxide (H2O2) also serves as an oxidant for generating iron(IV) complexes. For example, a thiolate-ligated oxoiron(IV) species is formed by oxidizing its Fe(II) precursor with 3-5 equivalents of H2O2 at low temperatures. wikipedia.org Another instance is the formation of a cyclam oxoiron(IV) species from the reaction of FeII(TMC)(OTf)2 with three equivalents of H2O2 over three hours. wikipedia.org
Peroxyacids (POAs), such as peracetic acid (AcOOH), have been shown to react with Fe(II) with high selectivity for Fe(IV) generation, exhibiting reaction rates more than three orders of magnitude faster than H2O2. nih.gov Unlike hydrogen peroxide, peroxyacids can coordinate to the iron center through both the terminal peroxide oxygen and the carbonyl oxygen, forming a five-membered ring structure which facilitates the formation of an Fe(IV) oxidant. nih.govacs.org In some iron-catalyzed epoxidations, peracetic acid can be formed in situ from hydrogen peroxide and acetic acid. umn.edu
The following table summarizes examples of iron(IV) complexes generated using peroxides and peroxyacids.
| Precursor Complex | Oxidant | Generated Iron(IV) Species | Solvent | Ref. |
| [FeII(MePy2tacn)(solvent)]2+ | PhIO or n-Bu4NIO4 | [FeIV(O)(MePy2tacn)]2+ | CH3CN | nih.govsemanticscholar.org |
| FeII(TMCS) | H2O2 | FeIV(=O)(TMCS)+ | Methanol | wikipedia.org |
| FeII(TMC)(OTf)2 | H2O2 | Cyclam oxoiron(IV) | - | wikipedia.org |
| Aqueous Fe(II) | Peroxyacids (POAs) | Fe(IV) species | Water | nih.gov |
Oxidant-Free Approaches
The synthesis of iron(IV) complexes can also be achieved without the use of external oxygen-donating oxidants. These methods typically involve the one-electron oxidation of a suitable iron(III) precursor.
A notable example is the synthesis of a family of Fe(IV) alkynylide complexes. nih.govresearchgate.net The synthetic route begins with the formation of alkynylferrate(III) complexes through the transmetalation of an iron(III) precursor, [(N3N')FeIII], with lithium alkynylides. Subsequent one-electron oxidation of these iron(III) species yields the corresponding Fe(IV) alkynylide complexes. nih.govresearchgate.net This process demonstrates that the iron(IV) state can be accessed by simply removing an electron from an iron(III) center, without the addition of an external oxidant to form an oxo or other high-valent functional group. This strategy is particularly relevant for creating organoiron(IV) intermediates, which are of interest for developing new catalytic cycles for bond-forming reactions. nih.gov
Ligand-Enabled Stabilization and Formation
The stability and reactivity of iron(IV) complexes are profoundly influenced by the coordinating ligand framework. The rational design of these ligands is a cornerstone of synthesizing robust and characterizable high-valent iron species.
Design and Synthesis of Supporting Ligand Frameworks
The isolation of highly reactive organoiron(IV) complexes is a significant synthetic challenge. nih.gov To overcome the inherent instability of the Fe(IV) state, specialized ligand environments are designed to provide both electronic and steric stabilization.
One approach involves the use of macrocyclic ligands that encapsulate the iron center. For instance, a chelating ligand derived from tris(2-aminoethyl)amine (B1216632) (TREN) can be used to create a rigid macrocyclic structure around the metal. acs.org This design localizes the reactive Fe=O unit within a protected cavity, leading to remarkable thermal stability. acs.orgnih.gov Another strategy employs tetradentate bispidine ligands, which have been used to generate extremely reactive nonheme iron(IV)-oxido complexes. nih.gov
Cavitand-based systems represent a more sophisticated approach, where the metal center is embedded deep within a molecular cavity, mimicking the active sites of metalloenzymes. acs.org These frameworks, such as those built upon calix nih.govarene or resorcin semanticscholar.orgarene macrocycles, shield the iron center from the bulk solution, controlling access to the reactive site and enhancing stability. acs.orgacs.org For example, a high-spin Fe(IV)-oxo species with exceptional thermal stability was generated within a rigid organic macrocycle that localizes the Fe=O unit inside a well-defined channel. acs.orgnih.govacs.org
The electronic properties of the ligand are also crucial. Strongly electron-donating axial ligands, such as the anionic phenolate (B1203915) in a synthetic model of catalase Compound II, can significantly influence the properties of the iron(IV)-oxo species. nih.gov The use of a trianionic, ring-contracted porphyrinoid, TBP8Cz3-, has been shown to stabilize a five-coordinate FeIV(O)(TBP8Cz) π-radical cation complex, an analog of the highly reactive Compound-I found in heme enzymes. digitellinc.com
Precursor Complex Design
The successful synthesis of an iron(IV) complex begins with the rational design of its lower-valent precursor, typically an iron(II) or iron(III) species. The precursor must be structured to accommodate the geometric and electronic changes that occur upon oxidation to the Fe(IV) state.
For the generation of iron(IV)-oxo complexes, pentadentate ligands are often used to create a coordination environment with one open site for the oxo ligand. For example, the iron(II) complex FeII(MePy2tacn)(CH3CN)2 serves as the precursor for the corresponding iron(IV)-oxo species. nih.gov This precursor is synthesized by reacting the pentadentate ligand MePy2tacn with an iron(II) salt under anaerobic conditions. nih.gov
In the synthesis of organometallic iron(IV) species, an iron(III) precursor, [(N3N')FeIII], was designed to react with lithium alkynylides to form the intermediate alkynylferrate(III) complexes. nih.govresearchgate.net This iron(III) precursor provides the necessary platform for the subsequent one-electron oxidation to the desired Fe(IV) alkynylide product. The design of these precursors is critical for enabling the formation of the target high-valent species.
Electrochemical and Photochemical Generation of Iron(IV)
Besides chemical oxidation, electrochemical and photochemical methods offer alternative and often more controlled pathways to generate iron(IV) complexes. These techniques allow for the precise control of the oxidation process.
Electrochemical Generation: Bulk electrolysis provides a direct method for synthesizing iron(IV) complexes. The complex [FeIVO(N4Py)]2+ has been successfully prepared by the bulk electrolysis of its iron(II) precursor, [FeII(N4Py)(NCCH3)]2+, in aqueous acetonitrile or dichloromethane. nih.govacs.org The process involves a stepwise oxidation: the Fe(II) complex is first oxidized to its Fe(III) derivative at an applied potential of +0.71 V (vs. ferrocene), and then, in the presence of water, further oxidized to the oxoiron(IV) complex at potentials above +1.3 V. nih.govacs.org Spectropotentiometric titrations and cyclic voltammetry have been used to characterize the redox properties and determine the FeIV/FeIII reduction potential. nih.govacs.org Electrochemical methods have also been applied to generate iron(IV) porphyrins. acs.org
Photochemical Generation: Light can be used to trigger the formation of iron(IV) species, often involving a photosensitizer. The iron(IV)-oxo complex [FeIV(O)(MePy2tacn)]2+ can be prepared photochemically from its iron(II) precursor. nih.govacs.orgsemanticscholar.org This synthesis is achieved by irradiating the Fe(II) complex at 447 nm in the presence of a photosensitizer, such as [RuII(bpy)3]2+, and a sacrificial electron acceptor like Na2S2O8. nih.govacs.orgsemanticscholar.org Similarly, the photochemical generation of [FeIV(O)(N4Py)]2+ has been reported using a photochemically generated oxidant. acs.orgeventact.com In another example, laser flash photolysis of an iron(IV) corrole (B1231805) chlorate (B79027) or nitrate (B79036) complex produced a highly reactive iron-oxo transient, proposed to be an iron(V)-oxo species, which is generated from an iron(IV) precursor. acs.org
The following table provides a summary of the electrochemical and photochemical generation of selected iron(IV) complexes.
| Method | Precursor Complex | Generated Iron(IV) Species | Key Reagents/Conditions | Ref. |
| Bulk Electrolysis | [FeII(N4Py)(NCCH3)]2+ | [FeIVO(N4Py)]2+ | Applied potential > +1.3 V (vs. Fc), presence of water | nih.govacs.org |
| Photochemical | [FeII(MePy2tacn)(solvent)]2+ | [FeIV(O)(MePy2tacn)]2+ | [RuII(bpy)3]2+ (photosensitizer), Na2S2O8 (sacrificial acceptor), 447 nm irradiation | nih.govsemanticscholar.org |
| Photochemical | [FeII(N4Py)(CH3CN)]2+ | [FeIV(O)(N4Py)]2+ | Photochemically generated oxidant | acs.orgeventact.com |
| Laser Flash Photolysis | 5,10,15-tris(pentafluorophenyl)corrole−iron(IV) chlorate | Highly reactive iron-oxo transient | Laser flash photolysis | acs.org |
Matrix Isolation and Gas-Phase Synthesis
Methodologies for generating and studying highly reactive species are crucial for understanding the chemistry of unstable intermediates like many iron(IV) complexes. Matrix isolation and gas-phase synthesis are powerful techniques that allow for the formation and spectroscopic characterization of such transient species under controlled conditions that inhibit decomposition or further reaction.
Matrix Isolation Synthesis
Matrix isolation is an experimental technique that involves trapping guest particles, such as reactive molecules or ions, within a rigid, inert host material at very low temperatures. wikipedia.org The host, typically a noble gas like argon or neon, is co-deposited with a dilute sample of a precursor species onto a cryogenic window. wikipedia.org This solid matrix prevents the diffusion of the trapped guest species, thus inhibiting bimolecular reactions and allowing for the direct spectroscopic observation of highly reactive intermediates. fu-berlin.deuc.pt
The process generally involves the following steps:
A precursor compound is vaporized and mixed with a large excess of an inert matrix gas. wikipedia.org
The gas mixture is deposited onto a spectroscopic window (e.g., CsI or BaF₂) cooled to cryogenic temperatures (typically 4-20 K). wikipedia.org
The reactive iron(IV) species can be generated in situ within the matrix, for example, by photolysis of a stable precursor or by co-deposition of reactive species.
The isolated species is then characterized using various spectroscopic methods, such as infrared (IR), Raman, or Mössbauer spectroscopy. fu-berlin.de
A key research finding in this area involves the reaction of iron monoxide (FeO) with monochloromethane (CH₃Cl) in a solid argon matrix. nih.gov In these experiments, laser-ablated FeO molecules were co-deposited with CH₃Cl in excess argon. Upon annealing of the matrix, an initial molecular complex, OFe-(η(Cl)-CH₃Cl), was formed. nih.gov Subsequent irradiation of this complex with light in the 300-580 nm range induced isomerization to form the methyl-ironoxychloride species, CH₃FeOCl. nih.gov The identification of the products was confirmed through isotopic substitution studies (using CD₃Cl and ¹³CH₃Cl) and supported by density functional theory (DFT) calculations. nih.gov
| Precursor/Reactant | Matrix Host | Generation Method | Intermediate Complex | Final Product | Characterization Method |
|---|---|---|---|---|---|
| FeO + CH₃Cl | Solid Argon | Co-deposition followed by annealing and UV-Vis irradiation (300<λ<580 nm) | OFe-(η(Cl)-CH₃Cl) | CH₃FeOCl | Infrared (IR) Spectroscopy, Isotopic Substitution, DFT Calculations |
Gas-Phase Synthesis
Gas-phase synthesis refers to methods where individual ions or molecules are generated and studied in a low-pressure environment, often within the confines of a mass spectrometer. While not a method for bulk synthesis, it is invaluable for probing the intrinsic reactivity and properties of iron(IV) complexes, free from solvent or solid-state effects. High-valent species can be produced in the gas phase through techniques like electrospray ionization (ESI) or laser ablation, transferred into a mass spectrometer, and then studied via tandem mass spectrometry (MS/MS) or photodissociation spectroscopy. wikipedia.orgdigitellinc.com
One common approach involves the oxidation of a stable iron(II) or iron(III) precursor complex in solution, followed by transfer of the resulting iron(IV) product into the gas phase via ESI. wikipedia.org Once isolated in the gas phase, the mass-selected ion can be subjected to collision-induced dissociation (CID) to probe its structure and stability. This technique has been instrumental in characterizing key biological model compounds, such as oxoiron(IV) species. wikipedia.org For instance, the thiolate-ligated oxoiron(IV) complex, [FeIV(=O)(TMCS)]⁺, was generated by the oxidation of its iron(II) precursor with hydrogen peroxide and subsequently identified in the gas phase using high-resolution electrospray ionization mass spectrometry (ESI-MS). wikipedia.org
| Precursor Complex | Oxidant/Method | Generated Gas-Phase Iron(IV) Species | Characterization Method | Reference |
|---|---|---|---|---|
| FeII(TMCS) | H₂O₂ | [FeIV(=O)(TMCS)]⁺ | Electrospray Ionization Mass Spectrometry (ESI-MS) | wikipedia.org |
| FeII(TMC)(OTf)₂ | H₂O₂ | [FeIV(=O)(TMC)]²⁺ | Electrospray Ionization Mass Spectrometry (ESI-MS) | wikipedia.org |
These gas-phase and matrix-isolation studies provide fundamental data on the structure, bonding, and reactivity of iron(IV) centers, which are often too transient to be studied by conventional solution-based methods.
Advanced Spectroscopic Characterization of Iron Iv Species
Electronic Absorption and Circular Dichroism Spectroscopy
Electronic absorption (UV-Vis) spectroscopy is a fundamental tool for identifying and monitoring Fe(IV)-oxo species. These complexes typically exhibit weak, characteristic absorption bands in the near-infrared (NIR) region, often between 700 and 900 nm. For instance, the non-heme Fe(IV)-oxo complex [FeIV(MeCPy2Phen)O]2+ shows a distinct absorption band at 752 nm. researchgate.net Similarly, another high-spin oxoiron(IV) complex displays a visible band at 808 nm (ε = 280 M-1cm-1). nih.gov These absorptions are generally assigned to ligand field d-d transitions, which, while weak, are diagnostic for the Fe(IV)=O unit.
In heme systems, such as the ferryl intermediate of cytochrome c peroxidase, single-crystal UV-Vis spectroscopy can be used to monitor the integrity of the Fe(IV)=O state during other crystallographic analyses, ensuring that the observed structure has not undergone photoreduction. nih.gov
Vibrational Spectroscopy (Raman, IR)
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, directly probes the Fe=O bond. The Fe=O stretching frequency (νFe=O) is a key diagnostic marker for Fe(IV)-oxo species, typically appearing in the 750-900 cm-1 range. nih.govresearchgate.net For example, a high-spin oxoiron(IV) complex, [FeIVH3buea(O)]-, exhibits an Fe-16O stretch at 799 cm-1, which shifts to 772 cm-1 upon 18O labeling, confirming the assignment. nih.gov In another study, the Fe=O stretching frequencies for a series of [(TPA)FeIVO(X)]+/2+ complexes were observed between 834 and 849 cm-1 using infrared photodissociation (IRPD) spectroscopy. nih.gov
The strength of the Fe=O bond, and thus its vibrational frequency, is sensitive to the surrounding ligand environment. For instance, the highly reactive complex [(TPA)FeO(ArIO)]2+ has the weakest Fe=O bond in its series (νFe=O = 834 cm-1), which correlates with its reactivity. researchgate.net A remarkably high Fe-O stretching frequency of 960.5 cm-1 was observed for the closed-shell singlet complex [(quinisox)Fe(O)]+, consistent with a strong Fe≡O triple bond. nih.gov
Resonance Raman (rR) spectroscopy can enhance the signal of Fe-O vibrations. In the Fe(IV)2 intermediate Q of soluble methane (B114726) monooxygenase (sMMO), rR spectroscopy identified a key vibration at 690 cm-1, which showed a characteristic downshift with 18O2, confirming its assignment to an Fe-O mode. nih.gov
| Complex | ν(Fe=16O) (cm-1) | ν(Fe=18O) (cm-1) | Technique | Reference |
|---|---|---|---|---|
| [FeIVH3buea(O)]- | 799 | 772 | FTIR | nih.gov |
| [FeIV(O)(LNHC)(NCMe)]2+ | 832 ± 3 | - | IRPD | acs.org |
| [(TPA)FeIVO(ArIO)]2+ | 834 | - | IRPD | nih.gov |
| [(TPA)FeIVO(TfO)]- | 849 | - | IRPD | nih.gov |
| [(quinisox)Fe(O)]+ | 960.5 | 920.5 | IRPD | nih.gov |
Mössbauer Spectroscopy for Iron(IV) Electronic and Magnetic States
Mössbauer spectroscopy is a uniquely powerful technique for determining the oxidation and spin state of iron centers. srce.hr The key parameters, isomer shift (δ) and quadrupole splitting (ΔEQ), are highly sensitive to the electronic environment of the 57Fe nucleus. carleton.eduresearchgate.net
For Fe(IV) species, the isomer shift (δ) is typically very low, often close to 0 mm/s, which is a hallmark of this high oxidation state. nih.govsrce.hr For example, the high-spin complex [FeIVH3buea(O)]- displays a δ of 0.02 mm/s. nih.gov Similarly, the Fe(IV)-nitrido complex, a nitrogen analogue of the oxo species, shows a δ of 0.11 mm s–1. srce.hr This low value reflects the high s-electron density at the nucleus due to reduced shielding by d-electrons in the Fe(IV) state. researchgate.net
The quadrupole splitting (ΔEQ) provides information about the symmetry of the electric field gradient at the iron nucleus. researchgate.net Its value can distinguish between different Fe(IV) species. For instance, in the catalase from Proteus mirabilis, two forms of the Fe(IV) "Compound II" intermediate were identified. nih.gov The classic ferryl Fe(IV)=O species (HpH II) had a |ΔEQ| of 1.47 mm/s, while a protonated ferryl Fe(IV)-OH species (LpH II) exhibited a much larger |ΔEQ| of 2.29 mm/s, demonstrating the technique's sensitivity to the protonation state of the oxo group. nih.gov
| Species | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (|ΔEQ|) (mm/s) | Spin State | Reference |
|---|---|---|---|---|
| [FeIVH3buea(O)]- | 0.02 | 0.43 | S=2 | nih.gov |
| Fe(IV)-nitrido complex | 0.11 | 1.92 | - | srce.hr |
| P. mirabilis Catalase (HpH II, FeIV=O) | - | 1.47 | - | nih.gov |
| P. mirabilis Catalase (LpH II, FeIV-OH) | - | 2.29 | - | nih.gov |
X-ray Absorption Spectroscopy (XAS) and Extended X-ray Absorption Fine Structure (EXAFS)
X-ray Absorption Spectroscopy (XAS) at the iron K-edge provides information on the oxidation state and coordination geometry of the iron center. geoscienceworld.orgmdpi.com The pre-edge feature in an XAS spectrum, which arises from 1s→3d transitions, is particularly informative. Its intensity and energy can indicate the coordination environment and oxidation state. pnas.org
Extended X-ray Absorption Fine Structure (EXAFS) analysis provides precise information about the bond lengths of the atoms directly coordinating the iron center. This has been crucial for determining the Fe=O bond distance in various Fe(IV) intermediates. For example, EXAFS studies on the ferryl intermediate in cytochrome c peroxidase yielded an Fe=O bond length of approximately 1.73 Å, consistent with a non-protonated oxo group (FeIV=O). nih.gov In contrast, studies on the catalase from Proteus mirabilis were able to distinguish between a classic ferryl Fe(IV)=O with a bond length of ~1.66 Å and a protonated Fe(IV)-OH species with a longer bond of ~1.80 Å. nih.gov These precise distance measurements are critical for distinguishing between FeIV=O and FeIV-OH, which have significantly different reactivities. nih.gov
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR) spectroscopy is a magnetic resonance technique that detects species with unpaired electrons. While many Fe(IV) species are EPR-silent integer-spin systems (S=1 or S=2), EPR can be a powerful tool under specific conditions. nih.gov
For high-spin (S=2) Fe(IV)-oxo complexes, parallel-mode X-band EPR can detect transitions within the spin manifold. A notable example is the complex [FeIVH3buea(O)]-, which displayed observable signals at g = 8.19 and 4.06. nih.gov These signals arise from transitions within the S=2 manifold and their analysis allowed for the determination of the zero-field splitting parameters (D = 4.0 cm-1, E/D = 0.03). nih.gov This was a significant development, demonstrating that EPR can be a useful method for characterizing high-spin Fe(IV) complexes, which were previously difficult to detect. nih.gov Although EPR is widely used for paramagnetic systems like Fe(III) and Fe(V), its application to Fe(IV) remains more specialized. nih.govnih.gov
Mass Spectrometry Techniques (e.g., Cryo-ESIMS, Photodissociation MS)
Mass spectrometry (MS) is essential for confirming the mass-to-charge ratio (m/z) of Fe(IV) complexes and studying their gas-phase reactivity. Electrospray ionization (ESI-MS), often performed under cryogenic conditions (Cryo-ESIMS) to preserve thermally sensitive species, is commonly used to generate these ions.
Infrared Photodissociation (IRPD) spectroscopy, a gas-phase action spectroscopy method, combines mass spectrometry with vibrational spectroscopy. nih.gov In this technique, mass-selected ions are irradiated with an IR laser. When the laser frequency is resonant with a vibrational mode, the ion absorbs energy and fragments, and this fragmentation is detected by the mass spectrometer. This allows for the acquisition of IR spectra for specific, mass-selected ions. IRPD has been used to measure the Fe=O stretching frequencies of various Fe(IV)-oxo complexes in the gas phase, providing intrinsic information about the bond strength without solvent effects. researchgate.netnih.govnih.gov For example, IRPD was crucial in identifying the exceptionally high νFe=O of 960.5 cm-1 in [(quinisox)Fe(O)]+. nih.gov
Synchrotron-Based Techniques for Iron(IV) Analysis
Synchrotron light sources provide extremely bright X-rays, enabling advanced spectroscopic techniques that are invaluable for studying dilute or challenging samples like metalloprotein intermediates. wikipedia.org
Nuclear Resonance Vibrational Spectroscopy (NRVS) is a synchrotron-based technique that specifically probes the vibrations of a Mössbauer-active nucleus, such as 57Fe. wikipedia.orgnih.gov Unlike IR and Raman, NRVS is not governed by optical selection rules and observes all vibrational modes with significant displacement of the iron atom. nih.govacs.org This provides a complete vibrational profile of the iron center. NRVS has been successfully applied to characterize high-valent oxygen intermediates, including the Fe(IV)2 intermediate Q in soluble methane monooxygenase (sMMO). nih.gov In that study, NRVS identified several vibrations involving iron motion, including peaks at 605, 420, and 375 cm-1, providing critical data for defining the geometry of this reactive intermediate. nih.gov The ability of NRVS to provide a complete set of iron-related vibrations makes it a uniquely powerful tool for validating computational models of these complexes. wikipedia.org
Reactivity and Mechanistic Pathways of Iron Iv Species
Oxygen Atom Transfer (OAT) Chemistry
Iron(IV)-oxo species are well-established as competent oxidants for the transfer of an oxygen atom to a variety of substrates. This reactivity is central to the function of numerous metalloenzymes and has been extensively studied in synthetic model complexes.
Substrate Scope and Selectivity
The substrate scope for oxygen atom transfer (OAT) reactions mediated by iron(IV)-oxo complexes is broad, encompassing the oxidation of phosphines, sulfides, and the epoxidation of olefins. The selectivity of these reactions is highly dependent on the steric and electronic properties of both the iron complex and the substrate. For instance, the surface-synthesized ≡FeIV=O species on nanoscale zero-valent iron has demonstrated versatility in OAT reactions, including the activation of methane (B114726) to produce methanol and the oxidation of triphenylphosphine to triphenylphosphine oxide. nih.gov
Computational studies on an iron(IV)-oxo complex embedded in a tetracyclic N-heterocyclic carbene system have shown it to be an effective oxidant with a power analogous to that of Cytochrome P450 Compound I. nih.gov However, the catalytic activity can be diminished in polar solvents due to the coordination of a solvent molecule to the iron center. nih.gov The steric influence of the ligand environment is of critical importance for the reactivity of iron(IV)-oxo complexes. rsc.org For example, an increase in the average Fe–N bond length in certain complexes is manifested in higher OAT rates. rsc.org
The reactivity of iron(IV)-oxo species in OAT can be counterintuitive. In a series of [FeIV(O)(TMC)(X)]n+ complexes, the OAT reactivity follows the expected trend of increasing with the electrophilicity of the oxidant. nih.gov This is in contrast to their hydrogen atom abstraction reactivity.
Table 1: Substrate Scope of Oxygen Atom Transfer by Iron(IV)-Oxo Complexes
| Substrate | Product | Iron(IV)-Oxo Complex | Observations | Reference |
| Methane | Methanol | ≡FeIV=O on nZVI | Demonstrates C-H activation and OAT under mild conditions. | nih.gov |
| Triphenylphosphine | Triphenylphosphine oxide | ≡FeIV=O on nZVI | Efficient oxidation of a phosphine. | nih.gov |
| Alkenes | Epoxides | [FeIV(O)(cNHC4)]2+ | Computational studies show effectiveness analogous to P450 Cpd I. | nih.gov |
| Sulfides | Sulfoxides | [FeIV(O)(TMC)(X)]n+ | Reactivity correlates with the electrophilicity of the complex. | nih.gov |
Mechanistic Probes and Kinetic Isotope Effects
Mechanistic studies of OAT reactions often employ kinetic isotope effects (KIEs) to elucidate the nature of the transition state. Oxygen-18 labeled oxidants are particularly useful in this regard. The use of a double isotope probe, combining deuterium-labeled substrates with 18O-labeled oxidants, can help to distinguish between different mechanistic pathways. nih.gov For instance, a slowing of the hydrogen transfer step by deuterium incorporation can unmask an 18O isotope effect that occurs prior to or at the same time as C-H cleavage. nih.gov This observation is inconsistent with mechanisms where the reactive oxygen species is formed irreversibly before the hydrogen atom abstraction step, as would be expected for some Fe(IV)=O forming enzymes. nih.gov
Oxygen kinetic isotope effects can serve as powerful probes for both chemical and biological transformations involving molecular oxygen. nih.gov These studies, complemented by computational methods, can help to forge a link between the electronic and vibrational structure of activated oxygen intermediates and the bonding changes that occur along the reaction coordinate. nih.gov
Carbon-Hydrogen (C-H) Bond Activation
The activation of strong, typically unreactive C-H bonds is a challenging but highly desirable transformation in chemistry. Iron(IV)-oxo and related species have emerged as key players in this field, inspired by the activity of non-heme iron enzymes that can hydroxylate alkanes.
Radical versus Concerted Pathways
The mechanism of C-H bond activation by iron(IV)-oxo complexes is a subject of ongoing research and debate, with evidence supporting both stepwise radical and concerted pathways. The high-spin (S=2) electronic state is believed to be particularly important for C-H activation. nih.gov Computational studies suggest that high-spin iron(IV)-oxo compounds can have lower intrinsic activation barriers compared to the intermediate-spin (S=1) state. nih.gov
Density functional theory (DFT) calculations predict that quintet (high-spin) oxo-iron(IV) species are more reactive towards C-H bond activation than their triplet (intermediate-spin) counterparts. nih.gov The lengthening of the Fe-O bond as the substrate approaches leads to the formation of an oxyl-iron(III) species which then performs the actual C-H bond activation. nih.gov The quintet state favors a "σ-pathway" with a linear attack angle, while the triplet state operates through a "π-channel" with a bent approach. nih.gov Steric hindrance can make the ideal approach for the triplet state difficult, leading to lower reactivity. nih.gov
Experimental evidence from the oxidation of the radical clock substrate norcarane by ferryl-MOFs is consistent with a diffusion-limited rebound mechanism, indicating the presence of a radical intermediate with a short lifetime. berkeley.edu
Influence of Ligand Environment on C-H Reactivity
The ligand environment surrounding the iron center plays a crucial role in tuning the C-H activation reactivity of iron(IV)-oxo species. Weak ligand fields and trigonal coordination environments tend to promote the high-spin ground state, which is more reactive. nih.gov However, synthetic high-spin iron(IV)-oxo species often exhibit poor thermal stability due to their propensity to cleave C-H bonds from the ligand backbone or solvent. nih.gov
A fascinating counterintuitive trend is observed in the C-H activation by [FeIV(O)(TMC)(X)]n+ complexes. The more electron-donating the axial ligand, the more reactive the iron(IV)-oxo species becomes in hydrogen atom abstraction. nih.gov This is demonstrated by a linear correlation between the reduction potentials of the iron(IV)-oxo species and their reaction rates with C-H bond donors; the complex with the most negative potential exhibits the fastest oxidation rates. nih.gov This behavior can be rationalized by a two-state reactivity model where both a triplet ground state and a quintet excited state contribute to the reactivity. nih.gov
Table 2: Influence of Axial Ligand on C-H Bond Activation by [FeIV(O)(TMC)(X)]n+
| Axial Ligand (X) | Reduction Potential (Ep,c vs Fc+/Fc) | Relative Rate of DHA Oxidation |
| SR (Thiolate) | Most Negative | Fastest |
| Cl- | Intermediate | Intermediate |
| N3- | Intermediate | Intermediate |
| CH3CN | Least Negative | Slowest |
Data adapted from reference nih.gov. DHA = 9,10-dihydroanthracene.
Nitrogen Atom Transfer Reactions
In addition to oxygen atom transfer, iron(IV) species, specifically iron(IV)-nitrido complexes, are capable of transferring a nitrogen atom to various substrates. These reactions are of interest for the synthesis of nitrogen-containing organic molecules.
The mechanism of nitrogen atom transfer from four-coordinate tris(carbene)borate iron(IV) nitrido complexes to phosphines and phosphites has been investigated. acs.org Contrary to expectations for an electrophilic nitrido ligand, the rate of nitrogen atom transfer to phosphines increases as the σ-basicity of the phosphine decreases. acs.org This suggests a more complex interaction than a simple nucleophilic attack on the nitrogen. A dual-nature transition state has been proposed, involving the transfer of electron density from the nitrido highest occupied molecular orbital (HOMO) to the phosphine lowest unoccupied molecular orbital (LUMO). acs.org
Iron(IV) nitrido complexes also react with unsaturated hydrocarbons. The reaction of PhB(MesIm)3Fe≡N with 1,3-cyclohexadiene yields an iron(II) pyrrolide complex through a proposed sequential [4+1] cycloaddition and retro-Diels-Alder reaction. acs.org Surprisingly, the reaction with 1,4-cyclohexadiene produces the same iron-containing product. acs.org The proposed mechanism for this transformation involves an initial hydrogen-atom abstraction from 1,4-cyclohexadiene to form a cyclohexadienyl radical, which then allows for isomerization to the reactive 1,3-cyclohexadiene. acs.org
The extent of nitrogen atom transfer from iron(IV) nitrido complexes to unsaturated substrates can be controlled by the nature of the supporting tris(carbene)borate ligand. researchgate.net This tunability allows for the development of catalytic cycles, for example, in the synthesis of unsymmetrical carbodiimides. researchgate.net
Electron Transfer and Redox Processes Involving Iron(IV)
The high oxidation state of the iron center in iron(IV) species renders them potent oxidizing agents, participating in a variety of electron transfer (ET) and redox processes. The mechanistic pathways of these reactions are diverse and depend on the nature of the iron(IV) complex, the substrate, and the reaction conditions. Two primary pathways, single-electron transfer and multi-electron pathways, are crucial to its reactivity.
Single-Electron Transfer (SET) Mechanisms
Single-electron transfer is a fundamental step in many reactions involving iron(IV) species. These processes can be further categorized into outer-sphere electron transfer (OSET) and proton-coupled electron transfer (PCET).
Outer-Sphere Electron Transfer (OSET): In OSET, the electron transfer occurs without the formation of a covalent bond between the iron(IV) species and the substrate. The electron tunnels between the redox partners while their inner coordination spheres remain intact. The reactivity of aqueous iron(IV)-oxo species, specifically FeIVaqO2+, has been shown to exhibit significant OSET reactivity. nih.gov This species can oxidize a range of substrates through an outer-sphere mechanism, including metal complexes and organic molecules. nih.gov
The rates of these OSET reactions can be understood within the framework of Marcus theory, which relates the rate constant of electron transfer to the standard free energy change of the reaction and the reorganization energy. rsc.organnualreviews.org For the FeIVaqO2+/FeIIIaqO+ couple, a fit to the Marcus cross-relation yielded a composite parameter (log k22 + E0Fe/0.059) of 17.2 ± 0.8, where k22 is the self-exchange rate constant and E0Fe is the reduction potential. nih.gov This indicates a high intrinsic reactivity for this iron(IV) species.
Interactive Data Table: Rate Constants for OSET Reactions of FeIVaqO2+ Click on the column headers to sort the data.
| Substrate | Rate Constant (k) [M-1s-1] | Condition | Reference |
| Os(phen)32+ | 2.5 x 105 | 0.10 M HClO4, 25 °C | nih.gov |
| IrCl63- | 1.6 x 106 | 0.10 M HClO4, 25 °C | nih.gov |
| ABTS2- | 4.7 x 107 | 0.10 M HClO4, 25 °C | nih.gov |
| Fe(cp)(C5H4CH2OH) | 6.4 x 107 | 0.10 M HClO4, 25 °C | nih.gov |
| Ce(III) | > 104 | 1 M HClO4 | nih.gov |
Proton-Coupled Electron Transfer (PCET): PCET reactions involve the concerted or stepwise transfer of an electron and a proton. acs.orgyoutube.com This mechanism is particularly relevant for the oxidation of substrates with acidic protons, such as C-H, N-H, and O-H bonds. nih.govnih.gov The involvement of proton transfer can significantly lower the activation barrier for the redox process. For the aqueous iron(IV)-oxo species, the reduction potential for PCET is estimated to be ≥ 1.95 V for the (FeIVaqO2+, H+/FeIIIaqOH2+) couple, highlighting its extreme oxidizing power when coupled with proton transfer. nih.gov In the reaction of a high-spin iron(IV)-oxo complex with 2,4,6-tri-tert-butylphenol, a stepwise proton transfer-electron transfer (PT-ET) mechanism was suggested based on kinetic isotope effect studies. acs.org
Multi-Electron Pathways
Some synthetic iron-based catalytic systems are also proposed to operate via multi-step reactions that involve a net two-electron process at the iron center. scielo.br For instance, in certain iron-catalyzed cross-coupling reactions, while SET pathways are competitive, reaction conditions and ligand design can favor pathways that are formally two-electron transformations. researchgate.net
Transient Iron(IV) Intermediates and Their Dynamics
Iron(IV) species are often highly reactive and short-lived, existing as transient intermediates in both biological and synthetic catalytic cycles. illinois.eduresearchgate.net Their high reactivity makes them challenging to detect and characterize, necessitating the use of specialized techniques to study their dynamics.
Detection and Characterization of Short-Lived Species
The transient nature of many iron(IV) intermediates requires rapid and sensitive spectroscopic techniques for their detection and characterization. A combination of methods is often employed to gain a comprehensive understanding of their electronic and geometric structures.
Spectroscopic Techniques:
Mössbauer Spectroscopy: This technique is particularly powerful for characterizing iron species, as it is sensitive to the oxidation state, spin state, and coordination environment of the iron nucleus. acs.orgwikipedia.org For high-spin Fe(IV) complexes, Mössbauer spectroscopy has been used to provide conclusive evidence for their formation as reaction intermediates. acs.org Time-dependent Mössbauer studies have allowed for the direct observation of the conversion of an Fe(IV)=O species during a reaction. acs.org
UV-Visible (UV-vis) Absorption Spectroscopy: Iron(IV)-oxo complexes often exhibit characteristic absorption bands in the visible or near-infrared region. For instance, the pale green [FeIV(O)(TMC)]2+ (TMC = tetramethylcyclam) species has a distinct absorption maximum at 820 nm. nih.gov These spectral features can be used to monitor the formation and decay of these transient species. nih.gov
Resonance Raman Spectroscopy: This technique provides vibrational information about the iron-ligand bonds, which is crucial for identifying specific functional groups. For ferryl (FeIV=O) intermediates, a characteristic Fe=O stretching frequency can be observed, which shifts upon isotopic labeling with 18O, confirming the presence of the iron-oxo bond. semanticscholar.org
X-ray Absorption Spectroscopy (XAS): XAS can provide information about the oxidation state and local coordination environment of the iron center, including bond distances. unimelb.edu.au
Rapid-Mixing and Quenching Techniques:
To study the kinetics and capture these short-lived species for spectroscopic analysis, rapid-mixing techniques are essential.
Stopped-Flow Spectroscopy: This method allows for the rapid mixing of reactants and the monitoring of the reaction progress on the millisecond timescale using techniques like UV-vis absorption spectroscopy. illinois.edu
Rapid Freeze-Quench (RFQ): In this technique, the reaction is rapidly quenched by freezing at very low temperatures after a specific reaction time. nih.gov The frozen sample can then be analyzed by various spectroscopic methods, such as Mössbauer and EPR spectroscopy, to characterize the trapped intermediates. nih.gov This method has been instrumental in characterizing Fe(IV)-oxo intermediates in non-heme diiron enzymes.
Interactive Data Table: Spectroscopic Characterization of Transient Iron(IV) Species Click on the column headers to sort the data.
| Iron(IV) Species | Technique | Key Finding | Reference |
| FeIV(O) in Tyr and Phe hydroxylases | Mössbauer Spectroscopy | Characterized as the active oxidant. | acs.org |
| [FeIV(O)(TMC)]2+ | UV-vis Spectroscopy | Absorption maximum at 820 nm. | nih.gov |
| Ferryl intermediate in cytochrome d terminal oxidase | Resonance Raman Spectroscopy | FeIV=O stretching band at 815 cm-1. | semanticscholar.org |
| Helicobacter pylori catalase compound II (FeIV-OH) | Mössbauer, UV-vis, XAS | Characterized as an iron(IV) hydroxide species up to pH 11. | unimelb.edu.au |
| FeIV(O) complex in C-F hydroxylation | Time-dependent Mössbauer | Direct observation of the FeIV(O) intermediate's decay. | acs.org |
Time-Resolved Spectroscopic Studies
Time-resolved spectroscopy allows for the direct observation of the dynamics of transient species on timescales ranging from femtoseconds to milliseconds.
Nanosecond Time-Resolved Absorption Spectroscopy: This technique, often employing laser flash photolysis, is used to study the kinetics of reactions involving photo-generated or photo-activated species. wikipedia.org It has been used to investigate the mechanism of photo-enhanced oxygen-atom transfer from an iron(IV)-oxo complex. nih.gov In one study, pulsed laser excitation was used to generate an excited state of a ruthenium photosensitizer, which then initiated an electron transfer cascade leading to the formation of the iron(IV)-oxo species, allowing for the study of its subsequent reactivity on the nanosecond timescale. nih.gov
Picosecond and Femtosecond Spectroscopy: These ultrafast techniques provide insights into the initial events following photoexcitation or a chemical reaction, such as electron transfer, vibrational relaxation, and solvent reorganization. annualreviews.org While direct femtosecond studies on iron(IV) intermediates are emerging, they hold the potential to resolve the earliest steps of their reactive pathways. For example, femtosecond transient absorption spectroscopy has been used to characterize charge-transfer dynamics in other iron-containing systems, providing a basis for future studies on iron(IV) species. annualreviews.org
Emerging Trends and Future Perspectives in Iron Iv Research
Advancements in Ligand Design for Tailored Reactivity
The ligand framework plays a pivotal role in dictating the stability, electronic structure, and ultimately, the reactivity of the iron(IV) center. A significant trend in the field is the rational design of sophisticated ligand environments to fine-tune the properties of iron(IV) complexes for specific applications. By systematically modifying the steric and electronic properties of the coordinating ligands, researchers can exert precise control over the catalytic behavior of the iron center.
Recent studies have demonstrated that the electron-donating ability of axial ligands in nonheme iron(IV)-oxo complexes can systematically influence their reactivity in both oxo-transfer and hydrogen atom abstraction reactions. nih.gov For instance, in a series of [Fe(IV)(O)(TMC)(X)]n+ complexes, the reactivity towards hydrogen atom abstraction was found to follow an inverted trend compared to what would be expected based on the electrophilicity of the oxidant. nih.gov This counterintuitive observation highlights the subtle yet profound influence of the ligand field on the electronic structure and reactivity of the iron(IV)-oxo unit. The more electron-donating the axial ligand, the more reactive the species becomes in hydrogen atom abstraction. nih.gov
The development of multidentate ligands has been a particularly fruitful area of research, providing a creative avenue for tailoring metal complexes to exhibit novel reactivity patterns and structural motifs. acs.org For example, the use of a tetraazaadamantane-based ligand has led to the synthesis of a stable Fe(IV) complex with a unique cage structure, which has shown promise in dioxygen activation. rsc.orgchemrxiv.org The design of such intricate ligand architectures is opening up new possibilities for activating small molecules and developing novel catalytic systems. acs.org
Table 1: Influence of Axial Ligand on the Reactivity of Iron(IV)-Oxo Complexes
| Axial Ligand (X) | Reduction Potential (Ep,c vs. Fc+/o) | Reactivity in H-atom Abstraction |
|---|---|---|
| NCCH₃ | -0.32 V | Lowest |
| OOCCF₃ | -0.50 V | Intermediate |
| N₃ | -0.60 V | High |
This table is generated based on data presented in the study of [Fe(IV)(O)(TMC)(X)]n+ and related complexes. nih.gov
Exploring Higher Oxidation States of Iron (e.g., Iron(V))
While iron(IV) has been a major focus of research, there is growing interest in accessing and characterizing even higher oxidation states of iron, such as iron(V) and iron(VI). youtube.comresearchgate.netresearchgate.net These species are postulated to be key intermediates in a variety of enzymatic and synthetic catalytic cycles and are expected to exhibit even greater oxidizing power than their iron(IV) counterparts. However, the generation and stabilization of these highly reactive species present a significant synthetic challenge.
Although less common and often unstable, iron in +5 and +6 oxidation states has been reported. youtube.comquora.com For instance, the ferrate(VI) ion, [FeO₄]²⁻, is a well-known example of iron in a +6 oxidation state and is a powerful oxidizing agent. wikipedia.org The exploration of these higher oxidation states is pushing the boundaries of our understanding of iron's chemical versatility. Future research in this area will likely focus on the development of new synthetic strategies, utilizing carefully designed ligand environments to stabilize these fleeting intermediates and elucidate their electronic structures and reactivity.
Interplay of Spin States and Catalytic Performance
A fascinating aspect of iron(IV) chemistry is the close energetic proximity of different spin states, which can have a profound impact on their reactivity. In many nonheme iron(IV)-oxo complexes, the triplet (S=1) and quintet (S=2) spin states are nearly degenerate, leading to a phenomenon known as "two-state reactivity" (TSR). nih.govnih.gov According to this model, the reaction may proceed on a lower-energy pathway that involves a spin-crossover event. nih.gov
The quintet state is often found to be more reactive in hydrogen atom abstraction reactions due to exchange-enhanced reactivity. nih.gov Therefore, the energy gap between the triplet and quintet states can significantly influence the catalytic performance of an iron(IV) complex. Recent advancements in spectroscopic techniques, such as magnetic circular dichroism and resonant inelastic X-ray scattering, have allowed for the experimental determination of the energies of these different spin states. nih.govnih.gov
Computational Design and Experimental Validation of Novel Iron(IV) Systems
The synergy between computational modeling and experimental synthesis has become an indispensable tool in the development of new iron(IV) systems. mdpi.comnih.gov Density Functional Theory (DFT) and other computational methods are increasingly being used to predict the geometric and electronic structures, spectroscopic properties, and reactivity of iron(IV) complexes. nih.gov This in silico approach allows researchers to screen potential ligand designs and identify promising candidates for synthesis, thereby accelerating the discovery of novel catalysts.
Computational studies have been instrumental in providing a theoretical framework for understanding the reactivity patterns observed in iron(IV) complexes, such as the counterintuitive trends in hydrogen atom abstraction reactivity. nih.gov Furthermore, computational fluid dynamics (CFD) modeling, a technique used in engineering to predict fluid flow, has analogous applications in the molecular realm for predicting the behavior of complex chemical systems. nih.gov
The validation of computational predictions through experimental studies is a critical component of this integrated approach. mdpi.comnih.gov The close agreement between theoretical calculations and experimental data provides confidence in the computational models and allows for a deeper understanding of the underlying principles governing the behavior of iron(IV) species. This iterative cycle of computational design and experimental validation is a powerful strategy for the rational design of next-generation iron(IV) catalysts.
Expanding the Repertoire of Iron(IV)-Mediated Transformations
A major driving force in iron(IV) research is the desire to expand the range of chemical transformations that can be mediated by these powerful oxidants. Historically, research has focused on reactions such as C-H bond activation and oxygen atom transfer. nih.gov However, recent efforts have been directed towards harnessing the unique reactivity of iron(IV) species for new and challenging organic transformations.
One promising avenue is the engineering of iron-dependent oxygenases for "new-to-nature" reactions that offer advantages over traditional synthetic methods. nih.govnih.gov By modifying the protein scaffold of these enzymes, researchers can repurpose their natural catalytic machinery to perform abiological transformations with high selectivity and efficiency. nih.govnih.gov
In the realm of synthetic chemistry, researchers are developing novel iron(IV) complexes that can catalyze a broader range of reactions. For example, an iron(IV) complex with a tetraazaadamantane-based ligand has been shown to be an effective catalyst for the aerobic oxidation of thiols to disulfides. rsc.orgchemrxiv.org The development of such robust and versatile catalysts is a key objective in the field, with potential applications in areas such as fine chemical synthesis and green chemistry.
Multidisciplinary Approaches to Iron(IV) Research
The complexity of iron(IV) chemistry necessitates a multidisciplinary approach that integrates expertise from various fields, including inorganic chemistry, organic chemistry, biochemistry, spectroscopy, and computational chemistry. mdpi.com This collaborative approach is essential for tackling the fundamental challenges in the field and for translating basic research findings into practical applications.
The study of iron(IV) species in biological systems, for instance, requires a deep understanding of both the coordination chemistry of the iron center and the influence of the surrounding protein environment. nih.govnih.gov Similarly, the development of new iron-based catalysts often involves a close collaboration between synthetic chemists who design and prepare the complexes and physical chemists who characterize their properties and elucidate their reaction mechanisms.
The emergence of integrated research fields, although in different contexts such as cardio-oncology, underscores the power of multidisciplinary collaboration in addressing complex scientific problems. mdpi.com A similar collaborative spirit is driving innovation in iron(IV) research, where the convergence of different disciplines is leading to a more comprehensive understanding of these fascinating and important chemical species.
Q & A
Basic Research Questions
Q. What experimental protocols are most effective for synthesizing stable Iron(IV) complexes, and how do solvent properties (e.g., polarity, coordinating ability) influence their stability?
- Methodological Answer: Synthesizing Iron(IV) complexes requires precise control of redox conditions. For aqueous systems, use strong oxidizing agents (e.g., Ce(IV)) under acidic conditions to stabilize Fe(IV), while non-aqueous solvents (e.g., acetonitrile) may require ligands with high denticity (e.g., TAML ligands) to prevent reduction. Characterize stability using cyclic voltammetry to track redox potentials and UV-Vis spectroscopy to monitor decomposition kinetics. Include controls for oxygen and moisture to isolate solvent effects .
Q. Which spectroscopic techniques are critical for unambiguous identification of Iron(IV) intermediates, and how do they address detection challenges?
- Methodological Answer: Mössbauer spectroscopy is definitive for identifying Fe(IV) via isomer shifts (δ ≈ −0.1 mm/s) and quadrupole splitting. Pair with X-ray absorption spectroscopy (XAS) to confirm oxidation state and ligand geometry. For transient species, use stopped-flow UV-Vis with cryogenic trapping. Validate with DFT calculations to correlate spectral features with electronic structure .
Advanced Research Questions
Q. How can contradictory reports on Iron(IV)-mediated C–H bond activation be resolved through experimental design?
- Methodological Answer: Discrepancies often arise from competing pathways (e.g., radical vs. concerted mechanisms). Use isotopic labeling (e.g., deuterated substrates) to track kinetic isotope effects (KIEs). Employ time-resolved Raman spectroscopy to capture intermediate species. Control for pH, temperature, and ligand lability to isolate variables. Cross-validate with computational studies to map free-energy landscapes .
Q. What ligand design principles enhance the catalytic efficiency of Iron(IV)-oxo complexes in selective oxidation reactions?
- Methodological Answer: Prioritize ligands with strong σ-donor/weak π-acceptor properties (e.g., N-based macrocycles) to stabilize high-spin Fe(IV). Use electrochemical methods to correlate ligand electronic parameters (e.g., Lever ligand parameter, ) with redox activity. Test catalytic turnover via gas chromatography with mass spectrometry (GC-MS) to quantify product selectivity and byproduct formation .
Q. How do advanced kinetic and spectroscopic methods differentiate between single-step and stepwise mechanisms in Fe(IV)-mediated oxidations?
- Methodological Answer: Combine transient absorption spectroscopy (TAS) with global kinetic modeling to resolve reaction timelines. For stepwise mechanisms, look for transient Fe(III)-oxyl radicals via EPR. For single-step pathways, monitor concerted O–O bond formation using resonance Raman. Validate with Eyring analysis to compare activation parameters (ΔH‡, ΔS‡) .
Data Analysis and Validation
Q. What statistical approaches are optimal for analyzing conflicting reactivity data in Fe(IV) systems?
- Methodological Answer: Apply multivariate analysis (e.g., principal component analysis) to identify hidden variables (e.g., trace impurities, solvent batch effects). Use error-weighted regression to quantify confidence intervals in kinetic data. For contradictory computational vs. experimental results, perform sensitivity analysis on DFT functionals (e.g., B3LYP vs. M06-L) .
Q. How can researchers ensure reproducibility in Fe(IV) synthesis and characterization across laboratories?
- Methodological Answer: Standardize protocols using IUPAC guidelines for inorganic synthesis. Publish full crystallographic data (CCDC codes) and raw spectroscopic files in supplementary materials. Implement round-robin experiments between labs to cross-check results, emphasizing strict inert-atmosphere controls .
Ethical and Practical Considerations
Q. What safety protocols are essential when handling high-valent Iron(IV) compounds due to their oxidative hazards?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
